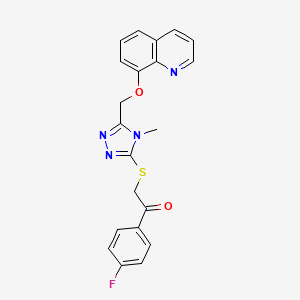

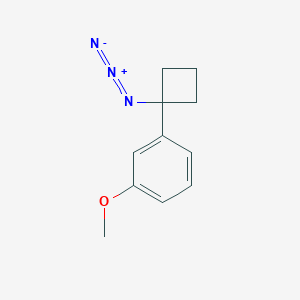

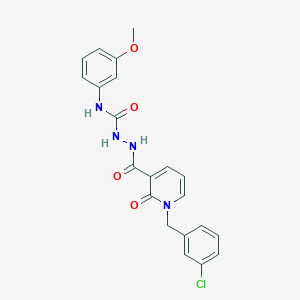

1-(1-偶氮环丁基)-3-甲氧基苯甲醚

货号 B2812359

CAS 编号:

1989672-51-6

分子量: 203.245

InChI 键: JMKZYDBGLVEFTR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1-Azidocyclobutyl)-3-methoxybenzene, also known as ACMB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. ACMB is a versatile molecule that can be used in various research fields, including organic chemistry, materials science, and biology.

科学研究应用

- 1-(1-Azidocyclobutyl)-3-methoxybenzene can serve as a valuable tool for chemical biology studies. Researchers use it as a photoaffinity probe to identify and characterize protein targets. By incorporating this compound into a ligand, they can selectively label proteins of interest upon UV irradiation. Subsequent mass spectrometry analysis reveals the interacting proteins, aiding in drug discovery and understanding cellular pathways .

- The azide group in 1-(1-Azidocyclobutyl)-3-methoxybenzene participates in photochemical reactions. Upon UV exposure, the azide undergoes a [2+3] cycloaddition with alkynes, forming triazoles. This click chemistry reaction is widely used for bioconjugation, drug delivery, and material science applications. Researchers can functionalize biomolecules or surfaces by attaching them to the triazole moiety .

- 1-(1-Azidocyclobutyl)-3-methoxybenzene serves as a versatile building block in organic synthesis. Chemists exploit its azide functionality to introduce cyclobutyl rings into complex molecules. For instance, it participates in intramolecular cyclization reactions, leading to fused heterocycles or bridged ring systems. These synthetic routes enable the creation of novel compounds with diverse pharmacological properties .

- Researchers investigate light-responsive molecules for precise spatiotemporal control of drug action. 1-(1-Azidocyclobutyl)-3-methoxybenzene can be incorporated into prodrugs or drug conjugates. Upon UV illumination, the azide group triggers drug release or alters its activity. This approach minimizes off-target effects and allows noninvasive drug activation in specific tissues .

- The azide functionality in 1-(1-Azidocyclobutyl)-3-methoxybenzene finds applications in modifying surfaces and materials. Researchers functionalize polymers, nanoparticles, or solid supports by grafting this compound. The resulting azide-modified materials can then participate in click reactions with other molecules, enabling tailored surface properties or bioconjugation .

- 1-(1-Azidocyclobutyl)-3-methoxybenzene acts as a photolabile protecting group. Chemists use it to shield functional groups during synthesis or bioconjugation. Upon UV exposure, the azide group cleaves, releasing the protected moiety. This strategy allows controlled activation of specific functional groups in a molecule .

Chemical Biology and Target Identification

Photochemical Reactions and Click Chemistry

Synthetic Organic Chemistry

Photopharmacology and Light-Controlled Drugs

Materials Science and Surface Modification

Photolabile Protecting Groups

属性

IUPAC Name |

1-(1-azidocyclobutyl)-3-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-10-5-2-4-9(8-10)11(13-14-12)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKZYDBGLVEFTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Azidocyclobutyl)-3-methoxybenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(3,4-dimethylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2812280.png)

![(E)-4-(Dimethylamino)-N-[(1-hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-enamide](/img/structure/B2812283.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2812286.png)

![N-(4-Acetylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2812291.png)